

Ampelopsin G: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B12310223*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid that has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of **Ampelopsin G**, its primary natural sources, and a detailed examination of its biological effects, with a focus on its anti-inflammatory, antioxidant, and pro-apoptotic properties. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key biological assays, and visualizes the intricate signaling pathways modulated by **Ampelopsin G**.

Discovery and Structural Elucidation

Ampelopsin G was reportedly first isolated in 1940 from the leaves of *Ampelopsis meliaeifolia*. [1] Chemically, it is a flavanone, a type of flavonoid, with the systematic IUPAC name (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[2] Its structure has been extensively characterized using modern spectroscopic techniques.

The structural elucidation of **Ampelopsin G** is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] ¹H and

¹³C NMR spectra provide detailed information about the proton and carbon skeleton of the molecule, allowing for the assignment of each atom and the determination of its stereochemistry.[5][6][7][8][9] High-resolution mass spectrometry provides the exact molecular weight and elemental composition, further confirming the chemical formula C₁₅H₁₂O₈.^[4]

Natural Sources

Ampelopsin G is found in a variety of plant species. The most notable and commercially significant source is *Ampelopsis grossedentata*, commonly known as vine tea.^{[10][11]} The tender stems and leaves of this plant are particularly rich in **Ampelopsin G**, with concentrations reported to be as high as 20-30% of the dry weight.^[12]

Other significant natural sources of **Ampelopsin G** include:

- *Hovenia dulcis* (Japanese raisin tree)^[2]
- *Ampelopsis japonica*^[2]
- *Ampelopsis megalophylla*^[2]
- *Cercidiphyllum japonicum*^[2]
- *Rhododendron cinnabarinum*^[2]
- Certain *Pinus* and *Cedrus* species^[2]
- *Salix sachalinensis*^[2]

The concentration of **Ampelopsin G** can vary depending on the plant part, geographical location, and harvesting time.^[11] High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of **Ampelopsin G** in plant extracts.^{[11][13][14]}

Biological Activity and Signaling Pathways

Ampelopsin G exhibits a broad spectrum of biological activities, making it a compound of great interest for therapeutic applications. Its primary effects are attributed to its antioxidant, anti-inflammatory, and apoptosis-inducing properties.

Antioxidant Activity

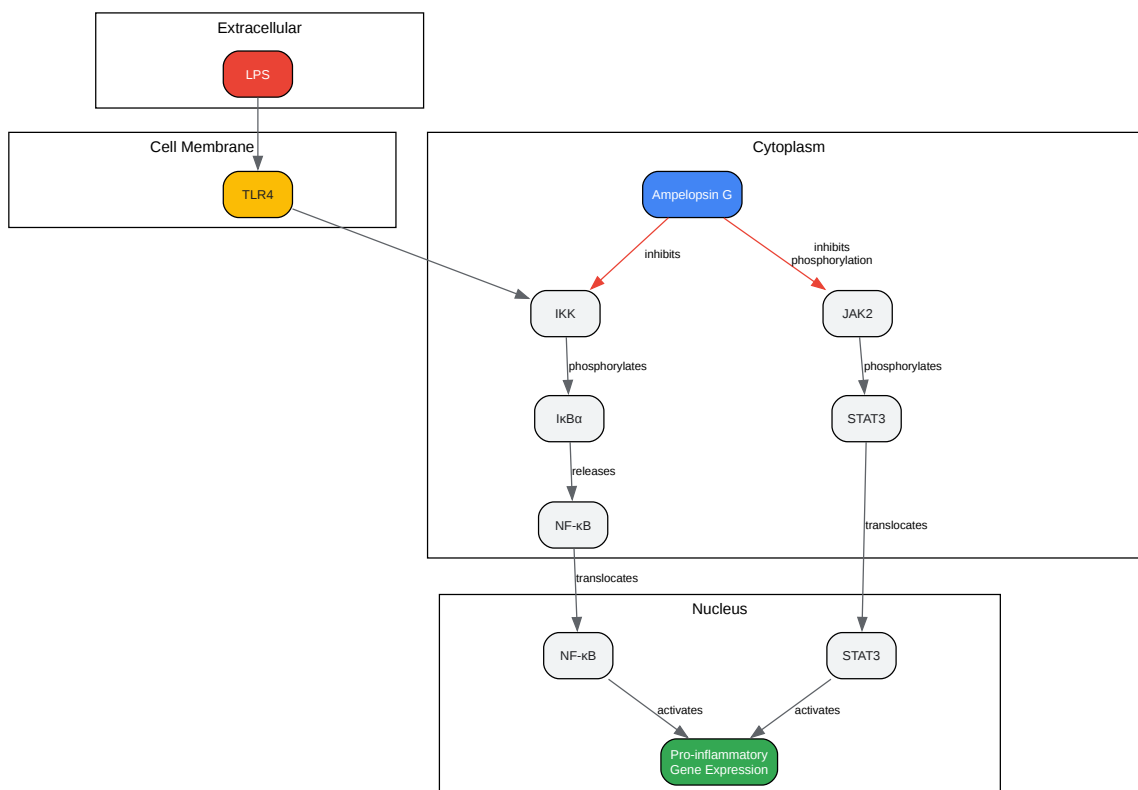
Ampelopsin G is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS).[3][12] This activity is central to its protective effects against oxidative stress-induced cellular damage.

| Assay Type | Compound | IC50 / Activity | Reference |
|-------------------------|---|--|-----------|
| DPPH Radical Scavenging | Ampelopsin G | IC50: 3.24 µg/mL | [11] |
| DPPH Radical Scavenging | Ampelopsin G | 66.55% to 96.19% scavenging at 2 to 10 µg/mL | [12] |
| O2•- Scavenging | Ampelopsin G | 46.78% scavenging at 60 µg/mL | [12] |
| ABTS Radical Scavenging | Compound 4 (a flavonoid from A. grossedentata) | IC50: 2.76 µM | [15] |
| DPPH Radical Scavenging | Compound 19 (a flavonoid from A. grossedentata) | IC50: 17.31 µM | [15] |

Anti-inflammatory Activity

Ampelopsin G demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines and mediators.[16][17]

Ampelopsin G inhibits inflammation primarily through the suppression of the NF-κB and JAK/STAT signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), **Ampelopsin G** prevents the activation of NF-κB by inhibiting the degradation of IκBα.[16] This leads to a downstream reduction in the expression of pro-inflammatory genes. Additionally, **Ampelopsin G** can reduce the phosphorylation of JAK2 and STAT3, further dampening the inflammatory cascade.[16]



[Click to download full resolution via product page](#)

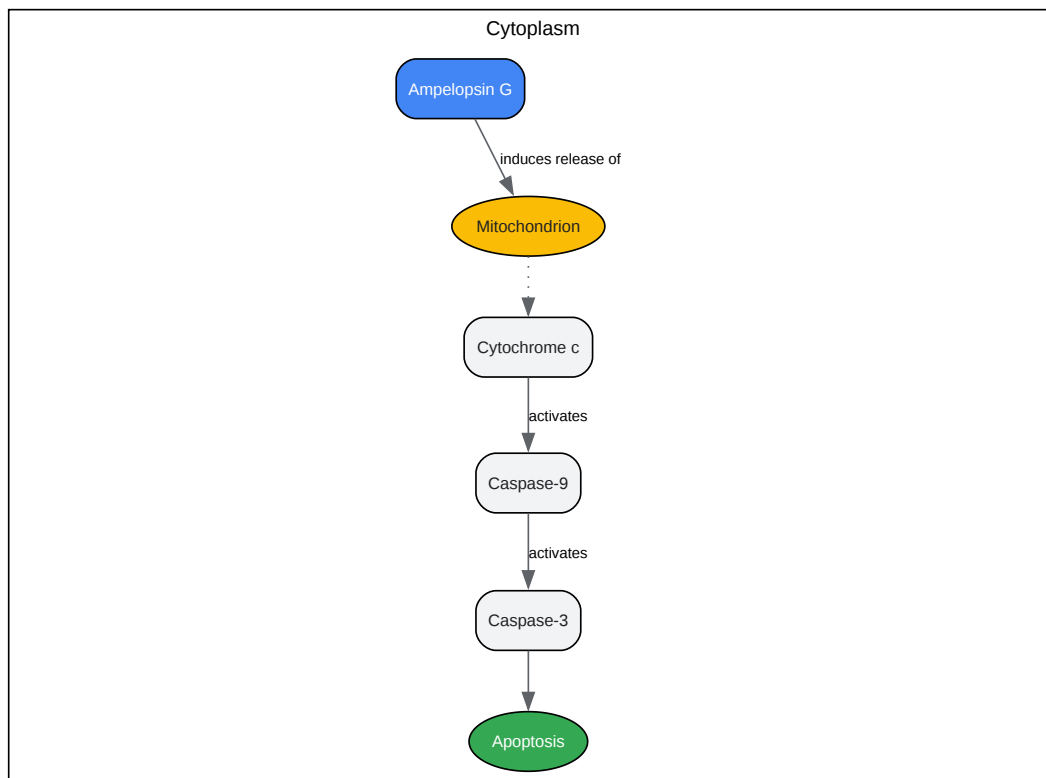
Caption: Ampelopsin G's anti-inflammatory signaling pathway.

| Cell Line / Model | Treatment | Effect | Quantitative Result | Reference |
|-----------------------|--------------------------|---|---------------------------|-----------|
| Human PBMCs | A. grossedentata extract | Inhibition of IFN γ secretion | 99.3 \pm 0.6% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Inhibition of IL-12 secretion | 61.5 \pm 20.4% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Inhibition of IL-17a secretion | 94 \pm 3.6% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Inhibition of IL-2 secretion | 79.8 \pm 14% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Reduction of NF- κ B p65 phosphorylation | 36% decrease | [18] |
| Alcohol diet-fed mice | Ampelopsin G (250 mg/kg) | Reduction in serum GOT | Significant decrease | [10] |
| Alcohol diet-fed mice | Ampelopsin G (250 mg/kg) | Reduction in serum GPT | Significant decrease | [10] |
| Alcohol diet-fed mice | Ampelopsin G (250 mg/kg) | Reduction in liver TG | Significant decrease | [10] |

Apoptosis-Inducing Activity

Ampelopsin G has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for anticancer drug development.

Ampelopsin G primarily induces apoptosis through the intrinsic mitochondrial pathway. It promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. This cascade of events leads to the characteristic morphological and biochemical hallmarks of apoptosis.



[Click to download full resolution via product page](#)

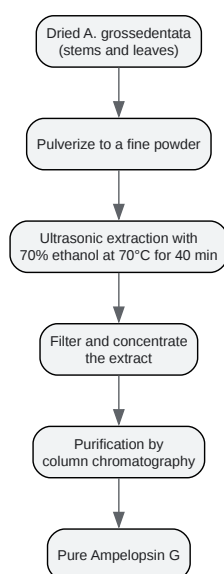
Caption: Ampelopsin G-induced apoptosis pathway.

| Cell Line | Compound | IC50 (μM) | Reference |
|--|---------------|------------|-----------|
| HTB-26 (Breast Cancer) | Compound 1 | 10-50 | [19] |
| PC-3 (Pancreatic Cancer) | Compound 1 | 10-50 | [19] |
| HepG2 (Hepatocellular Carcinoma) | Compound 1 | 10-50 | [19] |
| HCT116 (Colorectal Cancer) | Compound 1 | 22.4 | [19] |
| HCT116 (Colorectal Cancer) | Compound 2 | 0.34 | [19] |
| A2780 (Ovarian Cancer) | Compound 128a | 29.7 ± 0.1 | [20] |
| A2780cisR (Cisplatin-resistant Ovarian Cancer) | Compound 128a | 28.1 ± 2.0 | [20] |
| A549 (Lung Cancer) | Compound 72c | 1.4 ± 0.2 | [21] |
| HeLa (Cervical Cancer) | Compound 72c | 1.3 ± 0.1 | [21] |

Experimental Protocols

Extraction and Purification of Ampelopsin G from *Ampelopsis grossedentata*

This protocol describes a general method for the extraction and purification of **Ampelopsin G**. Optimization may be required based on the specific plant material and desired purity.



[Click to download full resolution via product page](#)

Caption: Extraction and purification workflow.

- **Sample Preparation:** Dry the tender stems and leaves of *Ampelopsis grossedentata* and pulverize them into a fine powder.
- **Extraction:** Perform ultrasonic-assisted extraction with 70% ethanol at a temperature of 70°C for 40 minutes.^[11] The solid-to-liquid ratio should be optimized, for example, 1:20 (g/mL).
- **Filtration and Concentration:** Filter the extract to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Purification:** The crude extract can be further purified using column chromatography, such as silica gel or Sephadex LH-20, with an appropriate solvent system to yield high-purity **Ampelopsin G**.^[14]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

- **Reagent Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (**Ampelopsin G**) in methanol.

- **Reaction:** In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add different concentrations of the test compound to the wells. A control well should contain DPPH solution and methanol only.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
[\[22\]](#)[\[25\]](#)
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[\[22\]](#)

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

- **Cell Culture and Treatment:** Culture the desired cell line (e.g., a cancer cell line) and treat with different concentrations of **Ampelopsin G** for a specified time to induce apoptosis. Include an untreated control group.
- **Cell Lysis:** After treatment, lyse the cells to release the cellular contents, including caspases.
- **Assay:** Use a commercially available caspase activity assay kit (e.g., for caspase-3 or caspase-9). These kits typically provide a specific fluorogenic or colorimetric substrate for the caspase of interest.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- **Measurement:** Incubate the cell lysate with the caspase substrate according to the kit's instructions. Measure the resulting fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

NF-κB Activation Assay

This assay determines the activation of the NF-κB transcription factor.

- **Cell Culture and Treatment:** Culture appropriate cells (e.g., macrophages) and pre-treat with **Ampelopsin G** before stimulating with an inflammatory agent like LPS.

- Nuclear Extraction: After treatment, perform nuclear extraction to isolate the nuclear proteins.
- ELISA-based Assay: Use a commercially available NF- κ B p65 transcription factor assay kit. These kits typically have a 96-well plate coated with an oligonucleotide containing the NF- κ B consensus binding site.^{[2][30][31]}
- Detection: Add the nuclear extracts to the wells. The activated NF- κ B p65 in the extract will bind to the oligonucleotide. This binding is then detected using a specific primary antibody against NF- κ B p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
- Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of activated NF- κ B p65.

Conclusion

Ampelopsin G is a promising natural compound with a well-documented portfolio of biological activities, including potent antioxidant, anti-inflammatory, and pro-apoptotic effects. Its abundance in certain plant species, particularly *Ampelopsis grossedentata*, makes it an accessible target for further research and development. The detailed experimental protocols and an understanding of the signaling pathways it modulates, as outlined in this guide, provide a solid foundation for scientists and researchers to explore its therapeutic potential in various disease models. Further investigation into its pharmacokinetics, bioavailability, and safety profile in preclinical and clinical settings is warranted to fully realize its promise as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 2. Nuclear Factor Kappa B (NF- κ B) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR structural characterization by NMR spectroscopy in solution: GPCR structural characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecules | Special Issue : NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights [mdpi.com]
- 9. Unraveling the structure and function of G protein-coupled receptors through NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF- κ B and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Therapeutic Potential of Ampelopsis grossedentata Leaf Extract as an Anti-Inflammatory and Antioxidant Agent in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. docs.aatbio.com [docs.aatbio.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. researchgate.net [researchgate.net]
- 31. Measurement of NF- κ B Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Ampelopsin G: A Technical Guide to its Discovery, Natural Sources, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310223#ampelopsin-g-discovery-and-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com